molecular formula C16H11F3N4O B2494015 N-(2-aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide CAS No. 216307-09-4

N-(2-aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide

Cat. No. B2494015
CAS RN: 216307-09-4
M. Wt: 332.286
InChI Key: PSUDLZXKZZPINZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide involves starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. A wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including the target compound, can be obtained through various chemical transformations. These include the introduction of amino groups, which are pivotal for the compound's activity and properties (Didenko et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(2-Aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide is characterized by the presence of a quinoxaline core substituted with a trifluoromethyl group and an aminophenyl moiety. This structure is crucial for its unique chemical behavior and interactions. The synthesis and reactivity of laquinimod, a related quinoline-3-carboxamide, provide insights into the mechanisms that could be involved in the formation and reactivity of such compounds, highlighting the role of intramolecular interactions (Jansson et al., 2006).

Chemical Reactions and Properties

Quinoxalines, including N-(2-Aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide, exhibit a range of chemical reactions. They can undergo nucleophilic substitution, addition reactions, and can act as ligands in coordination chemistry due to their nitrogen atoms. The study of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini-/Ugi-Type reactions showcases the versatile reactivity of quinoxaline derivatives under mild conditions, leading to the formation of various functionalized compounds (Madhu et al., 2022).

Physical Properties Analysis

The physical properties of N-(2-Aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. Polymorphic modifications of similar compounds indicate the importance of molecular interactions and packing in determining their physical properties, as seen in the study of polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (Shishkina et al., 2018).

Scientific Research Applications

Antimicrobial Activity

A significant application of quinoxaline derivatives, including structures similar to N-(2-aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide, is in the field of antimicrobial research. Several studies have demonstrated the potent antibacterial and antifungal activities of these compounds. For instance, derivatives of quinoxaline N,N-dioxide exhibited considerable antimicrobial activity against a range of bacterial and yeast strains, hinting at their potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014). Additionally, a new series of quinoxaline 1,4-di-N-oxides were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against pathogens like Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).

Chemical Synthesis and Reactivity

The chemical reactivity and versatility of quinoxaline derivatives have been widely explored. A study focused on the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(trifluoromethyl)quinoxaline-2-carboxylic acids, paving the way for a variety of functional group incorporations (Didenko et al., 2015). Another study described the tailored use of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions for synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids (Madhu et al., 2022).

Polymer and Material Science

Quinoxaline derivatives have also found applications in material science, particularly in the development of polymers. One study focused on the room-temperature free-radical-induced polymerization of certain quinoxaline-containing compounds, which is significant for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek et al., 2003).

properties

IUPAC Name

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)14-13(21-11-7-3-4-8-12(11)22-14)15(24)23-10-6-2-1-5-9(10)20/h1-8H,20H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUDLZXKZZPINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide

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